molecular formula C13H21N B12679784 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile CAS No. 85567-32-4

3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile

Cat. No.: B12679784
CAS No.: 85567-32-4
M. Wt: 191.31 g/mol
InChI Key: FUWRDISUIDPNNF-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo(221)heptane-2-butyronitrile is a bicyclic compound characterized by its unique structure, which includes a bicycloheptane core with a butyronitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)heptane with a nitrile source under specific conditions. One common method includes the use of a Grignard reagent followed by a nitrile addition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile addition reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas with a catalyst (e.g., Pd/C)

    Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Compounds with new functional groups replacing the nitrile group

Mechanism of Action

The mechanism by which 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various molecular targets. The pathways involved often include nucleophilic attack and subsequent rearrangements .

Comparison with Similar Compounds

  • 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
  • 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
  • 2,2-Dimethyl-3-methylene-bicyclo(2.2.1)heptane

Comparison: 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable in specific synthetic applications where the nitrile group is advantageous .

Properties

CAS No.

85567-32-4

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)butanenitrile

InChI

InChI=1S/C13H21N/c1-13(2)11-7-6-10(9-11)12(13)5-3-4-8-14/h10-12H,3-7,9H2,1-2H3

InChI Key

FUWRDISUIDPNNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CCCC#N)C

Origin of Product

United States

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